REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH:6]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12])[NH2:7].[CH3:17][C:18]([CH3:25])([CH3:24])[C:19](=O)[CH2:20][C:21]#[N:22].[CH3:26][CH2:27]O>>[NH2:22][C:21]1[N:6]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([O:13][CH2:26][CH3:27])=[O:12])[N:7]=[C:19]([C:18]([CH3:25])([CH3:24])[CH3:17])[CH:20]=1
|
Name
|
|
Quantity
|
15.7 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
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N(N)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
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CC(C(CC#N)=O)(C)C
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Most of the solvent was evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residual mixture was diluted with ethyl acetate
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Type
|
WASH
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Details
|
The resulting mixture was washed with ice cold 2M NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a bed of silica gel
|
Type
|
WASH
|
Details
|
washing with more ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation of ethyl acetate and treatment of the residue with dichloromethane/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C=1C=C(C(=O)OCC)C=CC1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |